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Compound of Interest

Compound Name: 1-Bromo-2-chloropentane

Cat. No.: B8461394

In the landscape of synthetic chemistry, haloalkanes represent a foundational class of
reagents, prized for their versatility as electrophiles. Among these, mixed dihaloalkanes—
compounds bearing two different halogen atoms—offer a heightened level of synthetic
sophistication. 1-Bromo-2-chloropentane is an exemplar of this class. Its value lies not in
sheer reactivity, but in its nuanced and predictable selectivity. The presence of a bromine and a
chlorine atom on adjacent carbons, a primary (C1) and a secondary (C2) center respectively,
creates a molecule with distinct electrophilic sites. This guide provides an in-depth exploration
of 1-bromo-2-chloropentane, moving beyond a simple recitation of properties to a
mechanistic investigation of its reactivity, a predictive analysis of its spectral characteristics,
and a set of robust protocols for its synthesis and handling. This document is intended for the
practicing researcher who understands that mastering the subtleties of a reagent is the key to
unlocking its full synthetic potential.

Core Chemical and Physical Properties

1-Bromo-2-chloropentane is a chiral vicinal dihalide. The term "vicinal" denotes that the two
halogen atoms are situated on adjacent carbon atoms. This arrangement is fundamental to its
reactivity, particularly in elimination reactions and sequential substitutions. Due to the presence
of a stereocenter at the C2 position, 1-bromo-2-chloropentane can exist as a pair of
enantiomers, (2R)-1-bromo-2-chloropentane and (2S)-1-bromo-2-chloropentane.

A comprehensive table of its core physicochemical properties, derived from computational data
and established chemical principles, is presented below. It is important to note that while
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extensive experimental data for this specific isomer is not widely published, these computed

values provide a reliable foundation for experimental design.

Property Value Source
Molecular Formula CsH10BrCl [1112]
Molecular Weight 185.49 g/mol [2][3]
IUPAC Name 1-bromo-2-chloropentane [2]

CAS Number 54403-49-5 [11[4]
Canonical SMILES Cccc(cBr)Cl [2]

XMBHHHIZILPPFO-

InCh Key UHFFFAOYSA-N il
Computed XLogP3-AA 2.9 [2]
Topological Polar Surface Area 0 A2 [2]
Rotatable Bond Count 3 [2]
Complexity 39.1 [2]

Synthesis and Mechanistic Considerations

The controlled synthesis of a specific mixed vicinal dihalide like 1-bromo-2-chloropentane is a

non-trivial challenge. Direct radical co-halogenation of pentane, for instance, would yield a

complex mixture of isomers with poor selectivity.[3] A more rational and controllable approach

involves the sequential addition of halogens across an alkene, leveraging the principles of

electrophilic addition.

Proposed Synthetic Workflow: From 1-Pentene

A reliable method for preparing 1-bromo-2-chloropentane is via a halohydrin intermediate.

This multi-step process offers high regioselectivity, governed by well-understood mechanistic

principles.

Step 1: Bromohydrin Formation
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e Reaction: 1-Pentene is treated with a source of electrophilic bromine, such as N-
Bromosuccinimide (NBS) or bromine (Brz), in the presence of water.

o Causality: The reaction proceeds via a cyclic bromonium ion intermediate. Water, acting as a
nucleophile, attacks the more substituted carbon (C2) of the bromonium ion in a
Markovnikov-fashion. This regioselectivity arises because the partial positive charge is better
stabilized at the secondary carbon. The result is the formation of 1-bromo-2-pentanol.

Step 2: Chlorination of the Alcohol

o Reaction: The resulting 1-bromo-2-pentanol is then treated with a chlorinating agent, such as
thionyl chloride (SOCI2) or phosphorus pentachloride (PCls).

o Causality: This step is a nucleophilic substitution reaction where the hydroxyl group is
converted into a good leaving group and subsequently displaced by a chloride ion. Using
SOCIz with pyridine, for example, typically proceeds with an inversion of stereochemistry
(Sn2 mechanism), allowing for stereochemical control if a single enantiomer of the
bromohydrin is used.

Experimental Protocol: Synthesis of 1-Bromo-2-chloropentane

e Bromohydrin Formation: a. To a solution of 1-pentene (1.0 equiv.) in a 1:1 mixture of
Dimethyl Sulfoxide (DMSO) and water at O °C, add N-Bromosuccinimide (1.05 equiv.)
portion-wise, maintaining the temperature below 10 °C. b. Stir the reaction mixture at room
temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting
alkene. c. Extract the product with diethyl ether, wash with saturated sodium bicarbonate
solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced
pressure to yield crude 1-bromo-2-pentanol.

e Chlorination: a. Dissolve the crude 1-bromo-2-pentanol (1.0 equiv.) in anhydrous
dichloromethane at 0 °C under an inert atmosphere (N2 or Ar). b. Add pyridine (1.2 equiv.)
followed by the slow, dropwise addition of thionyl chloride (1.1 equiv.). c. Allow the reaction to
warm to room temperature and stir for 12-16 hours. d. Quench the reaction by carefully
adding cold water. Separate the organic layer, wash sequentially with 1M HCI, water, and
brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify
the crude product by vacuum distillation to yield 1-bromo-2-chloropentane.
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The logical flow of this synthesis is depicted in the following workflow diagram.
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Caption: Synthetic workflow for 1-bromo-2-chloropentane via a bromohydrin intermediate.

The Duality of Reactivity: A Mechanistic Perspective

The synthetic utility of 1-bromo-2-chloropentane stems from the differential reactivity of the C-
Br and C-Cl bonds. The C-Br bond is longer and weaker than the C-Cl bond, making the
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bromide ion a significantly better leaving group than the chloride ion.[3] This fundamental
difference dictates the regioselectivity of its reactions.

Nucleophilic Substitution

When subjected to a nucleophile, substitution will preferentially occur at the C1 position. The
nature of this substitution (Sn1 vs. Sn2) is a subject of mechanistic interest.

e At C1 (Primary Center): This primary carbon is strongly biased towards the Sn2 (Substitution
Nucleophilic Bimolecular) mechanism.[3] This pathway involves a backside attack by the
nucleophile, leading to an inversion of stereochemistry if the adjacent carbon were chiral.

e At C2 (Secondary Center): The secondary carbon presents a more complex scenario where
both Sn1 and Sn2 pathways are possible.[3] Strong, unhindered nucleophiles and polar
aprotic solvents favor the S»2 pathway. Conversely, weak nucleophiles and polar protic
solvents (like ethanol) can promote an Sn1 reaction via a secondary carbocation
intermediate, although rearrangements are possible.

Sn2 Pathway

(Preferred)
- Strong Nu~ Sn2 Product
1-Bromo-2-chloropentane S("F}OZ:&\QI? L
-WeakNu- == TTT TS
- Polar Protic Solvent ~ Secondary Carbocation + Nu- > Snl Product
%\\ (Less Favorable) - (Substitution at C2)
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Caption: Competing nucleophilic substitution pathways for 1-bromo-2-chloropentane.

Elimination Reactions (E2)

1-Bromo-2-chloropentane is an excellent substrate for studying the stereochemical
requirements of the E2 (Elimination Bimolecular) reaction. This reaction, typically promoted by
a strong, non-nucleophilic base (e.g., potassium tert-butoxide), requires an anti-periplanar
arrangement of a proton and a leaving group.[3] Given the two different leaving groups, two
distinct E2 products are possible, depending on which proton is abstracted.
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e Abstraction of H at C1, Loss of Cl at C2: This is unlikely as C-H bonds at the less substituted
carbon are less acidic.

» Abstraction of H at C3, Loss of Cl at C2: This would lead to a pentene derivative.
o Abstraction of H at C2, Loss of Br at C1: This would also lead to a pentene derivative.

The most common pathway involves the abstraction of a proton from C1 and the loss of the
better leaving group, bromide, from C2 if the structure were 2-bromo-1-chloropentane. In our
case, with 1-bromo-2-chloropentane, the base will abstract a proton from C3, leading to the
loss of the chloride at C2, or abstract the proton at C1 leading to loss of chloride at C2.
However, the most favorable E2 pathway involves the loss of the best leaving group, bromide.
This requires abstraction of the proton on C2, which is sterically hindered and electronically
deactivated by the adjacent chlorine. A more likely scenario under strong base conditions is the
abstraction of a proton on C3 and elimination of the chlorine at C2. This highlights the
compound's utility in mechanistic studies.

Analytical Characterization: A Self-Validating
Protocol

Confirming the identity and purity of 1-bromo-2-chloropentane requires a multi-technique
analytical approach. The following protocols describe not just the methods, but the expected
outcomes, forming a self-validating system for characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

» Objective: To assess purity and identify volatile byproducts from the synthesis.
e Protocol:
o Prepare a dilute solution (approx. 100 ppm) of the purified product in dichloromethane.

o Inject 1 pyL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-
5ms).

o Use a temperature program starting at 50 °C, ramping to 250 °C at 10 °C/min.
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o The mass spectrometer should be operated in electron ionization (ElI) mode at 70 eV.

o Trustworthiness Check: The mass spectrum of the main peak should exhibit a characteristic
isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular
ion region will show peaks at m/z 184 (CsH107°Br3>Cl), 186 (CsH108Br3>Cl & CsH10”°Br3’Cl),
and 188 (CsH1081Br3’Cl). The relative intensity ratio of these peaks is expected to be
approximately 3:4:1.[5]

Key Mass Spectral

Potential Byproduct Molecular Formula
Features
1-Pentene CsHio Molecular ion at m/z 70.
Absence of Cl isotope pattern;
1-Bromo-2-pentanol CsH11BrO
loss of H20 (M-18).
Same m/z as the target, but
2-Bromo-1-chloropentane CsH10BrCl fragmentation pattern and GC
retention time will differ.
Molecular ion with Cl isotopic
Chloropentene Isomers CsHoCl

pattern (M+, M+2); loss of CI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: Unambiguous structural elucidation and confirmation of regiochemistry.
e Protocol:

o Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% tetramethylsilane (TMS) as an internal standard.

o Acquire H, 3C, and 2D NMR (e.g., COSY, HSQC) spectra on a =400 MHz spectrometer.
o Expertise & Causality (Predicted *H NMR Spectrum):

o -CH2Br (C1 protons): These two protons are diastereotopic due to the adjacent C2
stereocenter. They will appear as two separate signals, likely complex multiplets (dd), in
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the most downfield region (~3.6-3.8 ppm) due to the strong deshielding effect of the
adjacent bromine.

o -CHCI- (C2 proton): This single proton will be a multiplet, deshielded by chlorine but less
so than the C1 protons (~4.0-4.2 ppm). It will show coupling to the C1 and C3 protons.

o -CHz- (C3 protons): This methylene group will appear as a multiplet around 1.6-1.8 ppm.
o -CHz- (C4 protons): This methylene group will be a multiplet around 1.4-1.6 ppm.

o -CHs (C5 protons): This terminal methyl group will appear as a triplet around 0.9-1.0 ppm.

o

The integration of these signals should follow a 2:1:2:2:3 ratio.

o Predicted 13C NMR Spectrum: Five distinct signals are expected, one for each carbon atom
in the molecule. The carbons attached to the halogens will be the most downfield.

Infrared (IR) Spectroscopy

o Objective: To identify key functional groups.

e Protocol: Acquire a spectrum of the neat liquid using a Fourier-Transform Infrared (FTIR)
spectrometer with an Attenuated Total Reflectance (ATR) accessory.

o Expected Absorptions:
o C-H stretching (alkane): 2850-3000 cm™1
o C-Cl stretching: 650-800 cm~1 (often broad and complex)
o C-Br stretching: 500-650 cm~1

Applications in Advanced Organic Synthesis

1-Bromo-2-chloropentane is not a final product but a strategic intermediate. Its primary
application is as a bifunctional building block for constructing more complex molecules,
particularly in pharmaceutical and agrochemical research.[3] The ability to perform selective
and sequential reactions at C1 and C2 is its most valuable asset.
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Example Workflow: Synthesis of a 1,2-Disubstituted Pentane Derivative

e Reaction with a soft nucleophile (e.g., sodium thiophenoxide): This will selectively displace
the bromide at C1 via an Sn2 reaction, leaving the chloride untouched.

o Reaction with a stronger nucleophile (e.g., sodium azide): Under more forcing conditions, the
chloride at C2 can be displaced to introduce a second functional group.

This sequential approach allows for the controlled assembly of complex structures that would
be difficult to achieve otherwise. While specific, large-scale industrial uses for 1-bromo-2-
chloropentane are not documented, its utility is analogous to other dihaloalkanes used as
intermediates in drug synthesis.[6][7]

Safety, Handling, and Disposal

As a halogenated organic compound, 1-bromo-2-chloropentane must be handled with
appropriate caution. While specific toxicity data is unavailable, data from analogous
compounds like 1-bromo-2-chloroethane suggests it should be treated as toxic if swallowed, an
irritant to skin and eyes, and potentially carcinogenic.[8][9]
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Hazard Category Precautionary Measures

) ) Wear nitrile gloves, a lab coat, and chemical
Personal Protective Equipment (PPE)
safety goggles.[9][10]

Use only in a well-ventilated chemical fume
Handling hood. Avoid inhalation of vapors. Wash hands
thoroughly after handling.[8][10]

Store in a tightly sealed container in a cool, dry,
Storage well-ventilated area away from strong bases and
oxidizing agents.[9][11]

Absorb small spills with an inert material (e.g.,
Spills vermiculite, sand) and place in a sealed

container for chemical waste disposal.[10]

Dispose of as hazardous organic waste in
] accordance with local, state, and federal
Disposal ) )
regulations. Do not release into the

environment.[8]

Protocol: Safe Handling and Quenching

o Preparation: Before opening the container, ensure you are in a certified chemical fume hood
and wearing appropriate PPE. Have a quench solution (e.g., 1M sodium thiosulfate) and a
spill kit readily available.

» Dispensing: Use a glass syringe or cannula for transfers to minimize exposure to air and
moisture.

e Reaction Quenching: When a reaction is complete, cool it in an ice bath before slowly adding
a quenching agent to neutralize any unreacted material.

» Waste Neutralization: Aqueous waste streams containing residual haloalkane should be
treated before disposal.

Conclusion
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1-Bromo-2-chloropentane embodies the principles of selective reactivity that are central to
modern organic synthesis. Its value is derived from the predictable hierarchy of its C-Br and C-
Cl bonds, allowing chemists to install functional groups in a controlled, stepwise manner. While
it may not be a common commaodity chemical, its role as a substrate for mechanistic studies
and a building block for complex target synthesis is significant. This guide has aimed to provide
the necessary technical depth, from synthesis to safe handling, to empower researchers to
confidently and effectively utilize this versatile reagent in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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